molecular formula C17H20FN3O2 B5680758 N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide

N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide

Numéro de catalogue B5680758
Poids moléculaire: 317.36 g/mol
Clé InChI: VOYDQJZKAFZOCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives. It is commonly referred to as EFPI-001 or EFPI. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mécanisme D'action

EFPI-001 exerts its therapeutic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, EFPI-001 increases the levels of cAMP, which leads to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
EFPI-001 has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EFPI-001 has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress. EFPI-001 has also been found to have neuroprotective effects and can improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EFPI-001 is its ability to target specific enzymes and signaling pathways. This makes it a valuable tool for studying the biochemical and physiological effects of PDE4 inhibition. However, EFPI-001 is a synthetic compound and may not accurately reflect the effects of natural compounds in the body. In addition, further research is needed to determine the optimal dosage and administration of EFPI-001 in lab experiments.

Orientations Futures

There are several potential future directions for research on EFPI-001. One area of interest is the development of EFPI-001 analogs that have improved pharmacological properties. Another area of interest is the investigation of the effects of EFPI-001 on other signaling pathways and enzymes. Finally, further research is needed to determine the potential therapeutic applications of EFPI-001 in humans.

Méthodes De Synthèse

The synthesis of EFPI-001 involves a multi-step process that includes the reaction of 3-fluoro-4-hydroxybenzaldehyde with ethyl 2-bromoacetate to form the corresponding ester. The ester is then reacted with 2-aminopyrimidine to produce the desired compound.

Applications De Recherche Scientifique

EFPI-001 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties. In addition, EFPI-001 has been found to be effective in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Propriétés

IUPAC Name

N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-4-16-19-9-13(10-20-16)17(22)21-11(3)12-6-7-15(23-5-2)14(18)8-12/h6-11H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYDQJZKAFZOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NC(C)C2=CC(=C(C=C2)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.